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Introduction: The Power of PNA Probes for
Telomere Analysis
Telomeres, the protective nucleoprotein caps at the ends of eukaryotic chromosomes, are

crucial for maintaining genomic stability.[1][2] In most human somatic cells, telomeres shorten

with each cell division, acting as a molecular clock that dictates cellular lifespan.[2] Abnormal

telomere length is a hallmark of aging and is implicated in a wide range of diseases, including

cancer.[1][3][4] Consequently, the accurate measurement of telomere length is a critical tool in

biomedical research and drug development.

Peptide Nucleic Acid (PNA) probes have emerged as a superior tool for telomere length

analysis.[5] PNAs are synthetic DNA analogs where the negatively charged sugar-phosphate

backbone is replaced by a neutral N-(2-aminoethyl)-glycine backbone.[6] This unique chemistry

confers several advantages over traditional DNA probes:

Higher Affinity and Specificity: The neutral backbone of PNA eliminates electrostatic

repulsion, leading to stronger and more stable binding to complementary DNA sequences.[6]

[7]

Improved Stability: PNAs are resistant to degradation by nucleases and proteases, ensuring

probe integrity throughout the experimental process.[6]
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Faster Hybridization: PNA probes bind rapidly to their target sequences, often within a few

hours.[5][8]

Lower Background: The high specificity of PNA probes results in reduced non-specific

binding and lower background signals, enhancing the signal-to-noise ratio.[6][8]

These properties make PNA probes ideal for quantitative fluorescence in situ hybridization (Q-

FISH) and Flow-FISH, the gold-standard methods for measuring telomere length at the

individual cell and chromosome level.[3][9]

PNA Probe Design and Specifications
Effective PNA probe design is paramount for successful telomere length analysis. The following

section outlines key design principles and specifications.

Sequence and Length
The repetitive sequence of human telomeres is (TTAGGG)n.[1][3] PNA probes are designed to

be complementary to this sequence. The most commonly used PNA probe for telomere

analysis is a (CCCTAA)3 18-mer.[6][10] This length provides a good balance between

specificity and the ability to penetrate cellular structures.

Two main types of telomeric PNA probes are used:

TelC Probe (C-rich): Binds to the G-rich leading strand of the telomere (sequence:

TTAGGG). The probe sequence is typically (CCCTAA)3.[5][8]

TelG Probe (G-rich): Binds to the C-rich lagging strand of the telomere (sequence: CCCTAA).

The probe sequence is typically (TTAGGG)3.[4][8]

Fluorophore Labeling
PNA probes are labeled with fluorescent dyes to enable detection. The choice of fluorophore

depends on the available imaging equipment and filter sets. Commonly used fluorophores

include:

FITC (Fluorescein isothiocyanate): A widely used green-emitting fluorophore.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pna.creative-peptides.com/products/telomere-probes-625.html
https://pnabio.com/pna-fish-probes/
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://pnabio.com/pna-fish-probes/
https://en.wikipedia.org/wiki/Q-FISH
https://www.creative-bioarray.com/support/fish-protocol-for-measuring-telomere-length.htm
https://www.tandfonline.com/doi/full/10.1080/10408363.2024.2441733?scroll=top&needAccess=true
https://en.wikipedia.org/wiki/Q-FISH
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://www.creative-bioarray.com/support/flow-fish-protocol-for-analyzing-telomere.htm
https://pna.creative-peptides.com/products/telomere-probes-625.html
https://pnabio.com/pna-fish-probes/
https://www.lifetein.com/peptide-product/telg-telomere-pna-probe-p-16974.html
https://pnabio.com/pna-fish-probes/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cy3: A bright and photostable orange-emitting fluorophore.[3][9]

Alexa Fluor dyes (e.g., Alexa Fluor 488): A series of bright and photostable dyes across the

spectrum.

Probes can be labeled at the N-terminus, C-terminus, or internally. For telomere analysis,

probes are often labeled at both the N- and C-termini to enhance the fluorescence signal.[10]

Quality Control and Storage
Lyophilized PNA probes should be centrifuged before reconstitution to ensure the pellet is at

the bottom of the tube.[6] Probes are typically reconstituted in formamide to create a stock

solution and then diluted in a hybridization buffer.[6] PNA probe solutions should be stored in

the dark at 4°C to prevent photobleaching.[6]

Quantitative Data Summary
The following tables summarize key quantitative parameters for PNA probe-based telomere

length analysis.

Table 1: PNA Probe Specifications and Hybridization Conditions
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Parameter Recommended Value Reference

Probe Sequence (CCCTAA)3 [6][10]

Probe Length 18-mer [6]

Final Probe Concentration

(PNA-FISH)
200 nM [6]

Final Probe Concentration

(Flow-FISH)
2-6 nM [11]

Hybridization Temperature

(PNA-FISH)
Room Temperature [6][7]

Hybridization Time (PNA-FISH) 1-2 hours [6][9]

Denaturation Temperature 80-85°C [6][7]

Denaturation Time 3-10 minutes [6][7]

Post-hybridization Wash

Temperature
55-60°C [6][7]

Table 2: Comparison of Telomere Length Analysis Techniques

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://www.creative-bioarray.com/support/flow-fish-protocol-for-analyzing-telomere.htm
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://academic.oup.com/nar/article/26/16/3651/1019066
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Specification-Sheets/cms_040323.pdf
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://www.creative-bioarray.com/support/fish-protocol-for-measuring-telomere-length.htm
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Specification-Sheets/cms_040323.pdf
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Specification-Sheets/cms_040323.pdf
https://www.eurogentec.com/assets/39aca281-e05c-4063-b872-e8f93d0f831c/protocol-en-pna-fish-probe-01.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Specification-Sheets/cms_040323.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Principle Throughput Resolution Key Advantage

Q-FISH

Fluorescence

microscopy of

PNA probes on

metaphase

chromosomes.

Low

Individual

chromosome

arms (~200 bp)

Provides data on

individual

telomere lengths

within a single

cell.[9]

Flow-FISH

Flow cytometry

measurement of

PNA probe

fluorescence in

individual cells.

High

Average

telomere length

per cell

Enables rapid

analysis of

thousands of

cells.[12][13]

HT Q-FISH

Automated

microscopy of

PNA probes in

interphase nuclei

in 96-well plates.

High

Average

telomere length

per cell

High-throughput

analysis suitable

for population

studies.[14]

Southern Blot

(TRF)

Gel

electrophoresis

and hybridization

to measure

telomere

restriction

fragments.

Low

Average

telomere length

for a cell

population

A traditional

method, often

used for

validation.

Experimental Protocols
This section provides detailed protocols for Telomere PNA-FISH and Flow-FISH.

Protocol 1: Telomere PNA-FISH (Fluorescence In Situ
Hybridization)
This protocol is designed for the analysis of telomere length on metaphase chromosomes.

Materials:
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Metaphase-arrested cell suspension

Slides

Coplin jars

Formaldehyde, 4% in PBS

Pepsin solution (1 mg/ml in pH 2.0 buffer)

Ethanol series (70%, 90%, 100%)

PNA Telomere Probe (e.g., FITC- or Cy3-labeled (CCCTAA)3)

PNA Hybridization Buffer (e.g., 70% formamide, 10 mM Tris-HCl pH 7.2, with blocking

reagent)[10]

Wash Solution (e.g., 70% formamide, 10 mM Tris, 0.1% BSA, 0.1% Tween 20)

DAPI counterstain

Antifade mounting medium (e.g., VECTASHIELD)

Fluorescence microscope with appropriate filters

Procedure:

Slide Preparation: Prepare slides with metaphase-arrested cells according to standard

cytogenetic procedures and air dry overnight.[7]

Fixation: Rehydrate slides in PBS for 15 minutes, then fix in 4% formaldehyde in PBS for 2

minutes. Rinse three times in PBS for 5 minutes each.[7]

Permeabilization: Treat slides with pepsin solution for 10 minutes at 37°C. Wash in PBS

twice for 2 minutes each.[7]

Second Fixation: Fix again in 4% formaldehyde for 2 minutes and rinse in PBS three times

for 5 minutes each.[7]
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Dehydration: Dehydrate slides in a cold ethanol series (70%, 90%, 100%) for 2 minutes each

and air dry.[7]

Probe Preparation: Dilute the PNA probe to a final concentration of 200 nM in the PNA

hybridization buffer.[6]

Hybridization:

Apply 20 µl of the PNA probe solution to each slide and cover with a coverslip.

Denature the slides on a heat block at 80°C for 3 minutes.[7]

Incubate in a humidified chamber at room temperature for 1-2 hours for hybridization.[6][9]

Post-Hybridization Washes:

Remove coverslips by briefly immersing the slides in a wash solution at room temperature.

[6]

Wash the slides twice in the wash solution for 15 minutes each at 55-60°C.[6]

Wash once in PBS for 5 minutes at room temperature.

Dehydration and Mounting: Dehydrate the slides in an ethanol series (70%, 90%, 100%) for

2 minutes each and air dry.[9] Apply a drop of mounting medium containing DAPI and cover

with a coverslip.[9]

Imaging: Observe the slides using a fluorescence microscope. Capture images of

metaphases using appropriate filters for the fluorophore and DAPI.

Protocol 2: Flow-FISH
This protocol is for the high-throughput analysis of average telomere length in a cell population.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells)

Control cells with known telomere length
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1.5 ml polypropylene tubes

PNA Telomere Probe (e.g., FITC-labeled (CCCTAA)3)

Hybridization Mixture (70% formamide, 1% Blocking Reagent, and 4 nM PNA probe in 10

mM Tris, pH 7.2)[10]

Wash Solution (70% formamide, 0.1% BSA, 0.1% Tween 20 in 10 mM Tris, pH 7.2)[10]

DNA counterstain (e.g., Propidium Iodide)

Flow cytometer

Procedure:

Cell Preparation: Mix the sample cells with control cells in a 1:1 ratio. A total of 0.5 x 10^6

cells per tube is recommended.

Hybridization:

Resuspend the cell pellet in the hybridization mixture.

Incubate at room temperature for 10 minutes.

Denature in a water bath at 87°C for 10 minutes with continuous shaking.[10]

Hybridize overnight in the dark at room temperature.[10]

Post-Hybridization Washes:

Wash the cells twice by resuspending in the wash solution and incubating for 10 minutes

at room temperature.[10]

Staining and Analysis:

Resuspend the cells in PBS containing propidium iodide.

Analyze on a flow cytometer, using appropriate channels for the fluorophore and

propidium iodide.
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Data Analysis: The telomere fluorescence signal is defined as the mean fluorescence of cells

in the G0/G1 phase, after subtracting the background fluorescence from a no-probe control.

[10] The relative telomere length can be calculated by comparing the signal of the sample

cells to the control cells.[10]

Visualizations
The following diagrams illustrate the experimental workflows for PNA-FISH and Flow-FISH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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